molecular formula C8H8BrNO4 B8330009 2-Bromo-1-methoxymethoxy-4-nitrobenzene

2-Bromo-1-methoxymethoxy-4-nitrobenzene

Cat. No. B8330009
M. Wt: 262.06 g/mol
InChI Key: XWOXROPAWASYJZ-UHFFFAOYSA-N
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Patent
US06749644B2

Procedure details

5.3 g (0.02 mole) of 2-bromo-1-methoxymethoxy-4-nitrobenzene from step B and 2.80 g (0.023 mole) of phenylboric acid were dissolved in 70 mL of 1,2-dimethoxyethane under argon. Then, 0.5 g (0.0005 mole) of tetrakis-(triphenylphosphine)palladium and 13 mL of 2 N potassium carbonate solution were added, and the reaction mixture was heated to 80° C. At the end of the reaction, the reaction mixture was poured into 100 mL of ethyl acetate and the organic phase was extracted with dilute sodium hydroxide solution and then dried with magnesium sulfate. The solvent was distilled off in a rotary evaporator, and the residue was purified on silica gel using petroleum ether/ethyl acetate (9:1). The product thus obtained was heated to 50° C. in a mixture of 40 mL of ethanol and 15 mL of a 2.9 M ethanolic hydrochloric acid solution. After neutralization with NaOH, the solvent was distilled off in a rotary evaporator, and the residue was purified by vacuum distillation. This gave 3.5 g (82% of the theoretical) of 2-hydroxy-5-nitrobiphenyl.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrakis-(triphenylphosphine)palladium
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:11]COC.[C:15]1(OB(O)O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+].Cl>COCCOC.C(O)C.C(OCC)(=O)C>[OH:11][C:3]1[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])OCOC
Name
Quantity
2.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)OB(O)O
Name
Quantity
70 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
tetrakis-(triphenylphosphine)palladium
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
13 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of the reaction
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with dilute sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel
CUSTOM
Type
CUSTOM
Details
The product thus obtained
DISTILLATION
Type
DISTILLATION
Details
After neutralization with NaOH, the solvent was distilled off in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by vacuum distillation

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=C1)[N+](=O)[O-])C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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